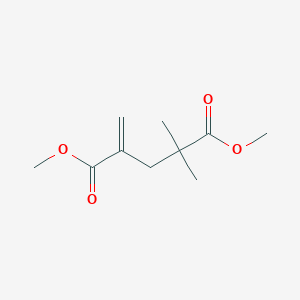
2-Bromoethyl 5-phenylpenta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoethyl 5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C13H13BrO2 It is a derivative of pentadienoic acid and features a bromoethyl group attached to the ester functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl 5-phenylpenta-2,4-dienoate typically involves the esterification of 5-phenylpenta-2,4-dienoic acid with 2-bromoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Substitution Reactions: The bromoethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles such as hydroxide ions, amines, or thiols can replace the bromine atom, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water under reflux conditions.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products:
- Substituted derivatives (e.g., hydroxyl, amino, or thiol derivatives)
- Oxidized products (e.g., carboxylic acids)
- Reduced products (e.g., alcohols)
Applications De Recherche Scientifique
2-Bromoethyl 5-phenylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromoethyl 5-phenylpenta-2,4-dienoate involves its interaction with molecular targets through its reactive bromoethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The compound’s effects are mediated through pathways involving these molecular interactions, which can be studied using various biochemical and biophysical techniques.
Comparaison Avec Des Composés Similaires
Ethyl 5-phenylpenta-2,4-dienoate: Similar structure but lacks the bromoethyl group, leading to different reactivity and applications.
2-Chloroethyl 5-phenylpenta-2,4-dienoate: Similar structure with a chloroethyl group instead of bromoethyl, resulting in different chemical properties and reactivity.
5-Phenylpenta-2,4-dienoic acid: The parent acid of the ester, used as a starting material in the synthesis of various derivatives.
Uniqueness: 2-Bromoethyl 5-phenylpenta-2,4-dienoate is unique due to its bromoethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the bromoethyl group allows for specific chemical transformations and interactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
69742-25-2 |
|---|---|
Formule moléculaire |
C13H13BrO2 |
Poids moléculaire |
281.14 g/mol |
Nom IUPAC |
2-bromoethyl 5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C13H13BrO2/c14-10-11-16-13(15)9-5-4-8-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Clé InChI |
ZEEGQZQXZPWZQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC(=O)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


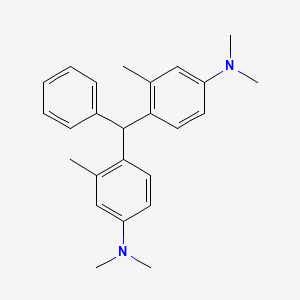
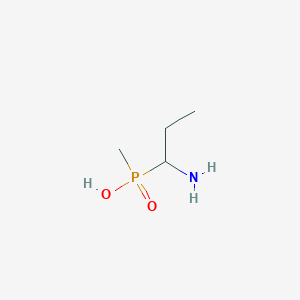
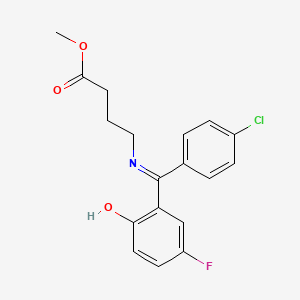
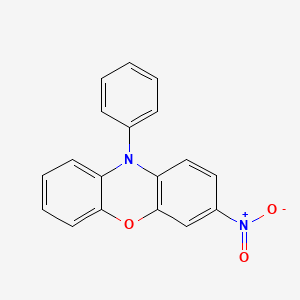
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
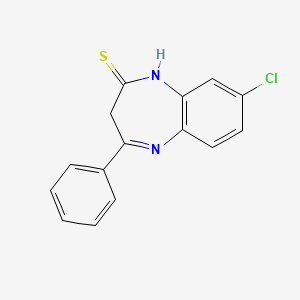
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
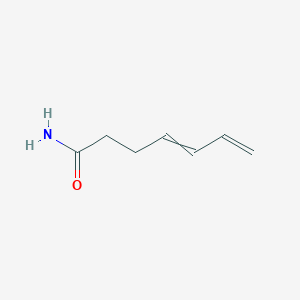
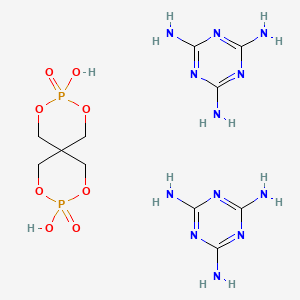
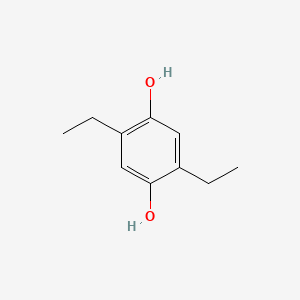
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
![6-[5-(Hydroxyamino)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14471098.png)

